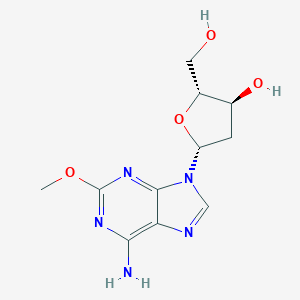
Colchicoside
Vue d'ensemble
Description
Le Colchicoside est un glucoside naturel dérivé de la plante Colchicum autumnale. Il est connu pour ses puissantes propriétés anti-inflammatoires et relaxantes musculaires. Le this compound est largement utilisé dans le traitement de divers troubles musculo-squelettiques en raison de sa capacité à soulager la douleur et à réduire les spasmes musculaires.
Mécanisme D'action
Target of Action
Colchicoside, a semi-synthetic derivative of colchicine, primarily targets the γ-aminobutyric acid A (GABA-A) receptors and strychnine-sensitive glycine receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. This compound also interacts with the P-glycoprotein transporter and the CYP3A4 enzyme , which are involved in drug and toxin metabolism .
Mode of Action
This compound acts as an antagonist of nicotinic acetylcholine receptors (nAchRs) . It binds to these receptors, inhibiting their function and thereby reducing muscle spasticity . Additionally, it is believed to act via antagonism of GABA A and glycine receptors , contributing to its anti-inflammatory and analgesic effects.
Biochemical Pathways
This compound affects several biochemical pathways. It prevents microtubule assembly, disrupting inflammasome activation, microtubule-based inflammatory cell chemotaxis, generation of leukotrienes and cytokines, and phagocytosis . This modulation of inflammatory pathways is key to its therapeutic effects.
Pharmacokinetics
This compound is predominantly metabolized in the gastrointestinal tract. Two proteins, P-glycoprotein (P-gp) and CYP3A4 , play a pivotal role in governing its pharmacokinetics . This influences the bioavailability of the compound and its subsequent therapeutic effects.
Result of Action
This compound exhibits potent anti-inflammatory and analgesic effects. It inhibits the proliferation of various cancer cells, induces apoptosis, and suppresses the expression of cell survival proteins . It also blocks cell proliferation biomarkers such as c-MYC and the phosphorylation of phosphoinositide 3-kinase and glycogen synthase kinase 3β .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the biotransformation of thiocolchicine into thiothis compound, a process used in the production of this compound, can be performed efficiently by a specific strain of Bacillus megaterium . This suggests that the efficacy and stability of this compound could be influenced by the presence of specific microorganisms in the environment.
Analyse Biochimique
Biochemical Properties
Colchicoside interacts with various enzymes and proteins, particularly those involved in tubulin polymerization . Its interactions with these biomolecules are characterized by its ability to inhibit tubulin polymerization, thereby affecting the formation of microtubules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of tubulin polymerization can lead to changes in cell morphology and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly tubulin . By inhibiting tubulin polymerization, this compound can cause changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . High doses of this compound can have toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors . It can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Colchicoside implique généralement l'extraction de la colchicine des graines de Colchicum autumnale, suivie d'une série de transformations chimiques. Les étapes clés comprennent :
Déméthylation : La colchicine est déméthylée pour produire de la 3-déméthylcolchicine.
Glucosylation : Le produit déméthylé est ensuite glucosylé pour former du this compound.
Méthodes de production industrielle : La production industrielle du this compound utilise souvent des techniques de biotransformation utilisant des souches spécifiques de micro-organismes comme Bacillus megaterium. Cette méthode est préférée en raison de sa haute sélectivité et de son efficacité, ainsi que de sa nature respectueuse de l'environnement .
Analyse Des Réactions Chimiques
Types de réactions : Le Colchicoside subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés glucosylés et déméthylés du this compound .
Applications De Recherche Scientifique
Le Colchicoside a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme matière de départ pour la synthèse de divers dérivés ayant des applications pharmaceutiques potentielles.
Biologie : Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil pour étudier la dynamique des microtubules.
Médecine : Largement utilisé dans le traitement des troubles musculo-squelettiques, de l'inflammation et de la gestion de la douleur.
Industrie : Employé dans la production de médicaments anti-inflammatoires et relaxants musculaires
5. Mécanisme d'action
Le this compound exerce ses effets principalement par son interaction avec les récepteurs de l'acide gamma-aminobutyrique A (GABA-A). Il agit comme un agoniste des récepteurs GABA-A, conduisant à une relaxation musculaire et à des effets anti-inflammatoires. De plus, le this compound inhibe la libération de cytokines pro-inflammatoires, contribuant ainsi davantage à ses effets thérapeutiques .
Composés similaires :
Colchicine : Un composé naturel ayant des propriétés anti-inflammatoires similaires mais une toxicité plus élevée.
Thiothis compound : Un dérivé semi-synthétique du this compound avec des propriétés relaxantes musculaires améliorées.
Démécolcine : Un autre dérivé de la colchicine ayant des applications dans le traitement du cancer.
Unicité du this compound : Le this compound est unique en raison de son profil équilibré d'efficacité et de sécurité. Contrairement à la colchicine, il a un profil de toxicité plus faible, ce qui le rend adapté à une utilisation à long terme dans le traitement des affections chroniques. Sa capacité à cibler sélectivement les récepteurs GABA-A le distingue également des autres composés similaires .
Comparaison Avec Des Composés Similaires
Colchicine: A naturally occurring compound with similar anti-inflammatory properties but higher toxicity.
Thiocolchicoside: A semi-synthetic derivative of this compound with enhanced muscle relaxant properties.
Demecolcine: Another derivative of Colchicine with applications in cancer treatment.
Uniqueness of this compound: this compound is unique due to its balanced profile of efficacy and safety. Unlike Colchicine, it has a lower toxicity profile, making it suitable for long-term use in the treatment of chronic conditions. Its ability to selectively target GABA-A receptors also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAFRQPVHYZDED-ZZEDUEFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301010233 | |
| Record name | Colchicoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-29-2 | |
| Record name | Colchicoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colchicoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colchicoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Colchicoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COLCHICOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD0I854K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)





![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)


![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)


